molecular formula C11H19NO5S B1408484 Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide CAS No. 1340481-90-4

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Cat. No.: B1408484
CAS No.: 1340481-90-4
M. Wt: 277.34 g/mol
InChI Key: OJYOLQAIQYHQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves several steps :

    Preparation of 5,5-dioxide sulfur compound: This can be achieved through the oxidation of sulfur compounds using reagents like hydrogen peroxide.

    Nucleophilic substitution reaction: The intermediate is then reacted with 2-chloroethanol to form 2-chloroethanol hydroxyethyl ester.

    Formation of the spirocyclic intermediate: The intermediate is further reacted to form the spirocyclic structure.

    Oxidation reaction: The final step involves oxidation to obtain the 5,5-dioxide compound.

Chemical Reactions Analysis

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes various chemical reactions :

Comparison with Similar Compounds

Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide can be compared with other similar spirocyclic compounds :

These comparisons highlight the uniqueness of this compound in terms of its structure and functional groups.

Properties

IUPAC Name

tert-butyl 8-hydroxy-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5S/c1-10(2,3)17-9(14)12-6-11(7-12)8(13)4-5-18(11,15)16/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYOLQAIQYHQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 2
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 3
Reactant of Route 3
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 4
Reactant of Route 4
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 5
Reactant of Route 5
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
Reactant of Route 6
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

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